2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
Description
2-(2,3,4,6-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is a benzylidene indanedione derivative characterized by a tetramethyl-substituted benzylidene group conjugated to the indanedione core. This compound belongs to a class of molecules studied for their tunable electronic properties, structural versatility, and applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[(2,3,4,6-tetramethylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-11-9-12(2)17(14(4)13(11)3)10-18-19(21)15-7-5-6-8-16(15)20(18)22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWGCQKZEWLTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54690-00-5 | |
| Record name | 2-(2,3,4,6-TETRAMETHYL-BENZYLIDENE)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,3,4,6-tetramethylbenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or indene-dione moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted indene-dione compounds.
Scientific Research Applications
2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The tetramethylbenzylidene derivative distinguishes itself from related compounds through its substitution pattern:
- Electronic Properties : The tetramethyl groups are electron-donating, which may reduce electron affinity compared to halogenated derivatives (e.g., INB-F, INB-Cl). This could limit its utility in electron-transport layers but enhance hole-transport capabilities in optoelectronic devices .
Physicochemical Properties
- Solubility : Methyl groups enhance lipophilicity compared to polar derivatives (e.g., dihydroxy or halogenated analogs), favoring solubility in organic solvents like toluene or chloroform .
- Thermal Stability: Analogous compounds (e.g., 2-(3,6-dimethylquinoxalin-2-yl)hydrazono-indanedione) exhibit melting points >200°C . The tetramethyl derivative likely has a higher melting point due to increased molecular symmetry and van der Waals interactions.
Key Research Findings
- Aggregation Control : In OSCs, additives like INB-F evaporate post-deposition, leaving a well-ordered active layer. The tetramethyl derivative’s reduced volatility may necessitate alternative processing strategies .
- Solvatochromism: Chlorinated derivatives exhibit solvent-dependent UV/vis shifts due to polarity effects . The tetramethyl analog’s nonpolar substituents may diminish solvatochromic sensitivity.
- Toxicity Profile: Some indanedione derivatives (e.g., diphacinone) are hazardous, acting as anticoagulant rodenticides . The tetramethyl derivative’s safety profile remains unstudied but warrants caution due to structural similarities.
Biological Activity
The compound 2-(2,3,4,6-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione , also known as a derivative of indene-1,3-dione, has garnered attention for its diverse biological activities. This article explores its biological activity, specifically focusing on its potential as a tyrosinase inhibitor , along with other pharmacological effects such as anticancer, antibacterial, anti-inflammatory, and anti-diabetic properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that allows for various interactions with biological targets.
Structural Information
- Molecular Formula :
- InChIKey : CEPNGEFIYRTBKA-UHFFFAOYSA-N
- Monoisotopic Mass : 290.13068 Da
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin depigmentation treatments. In a study evaluating various derivatives of indene-1,3-dione analogs, this compound exhibited significant inhibitory activity against tyrosinase.
Case Study: Inhibition Assay Results
A series of compounds were synthesized and tested for their tyrosinase inhibitory activity. The results are summarized in the following table:
| Compound | % Inhibition at 50 µM | % Inhibition at 100 µM | IC50 (µM) |
|---|---|---|---|
| 3a | 8.01 ± 2.15 | 30.82 ± 3.26 | >100 |
| 3b | 52.84 ± 3.11 | 52.84 ± 6.89 | 96.71 ± 5.29 |
| 3d | 74.33 ± 1.25 | 96.54 ± 4.25 | 3.55 ± 1.31 |
| 3e | 8.55 ± 2.36 | 19.03 ± 1.27 | >100 |
| 3f | 5.24 ± 1.77 | 11.00 ± 2.55 | >100 |
The compound labeled as 3d , which corresponds to the tetramethyl derivative, showed the most potent inhibition of tyrosinase with an IC50 value of , outperforming traditional inhibitors like kojic acid .
Other Biological Activities
Apart from its role as a tyrosinase inhibitor, this compound has also been investigated for various other biological activities:
- Anticancer Activity : Several studies indicate that indene-1,3-dione derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antibacterial Properties : Research has shown that these compounds can exhibit antibacterial effects against various strains of bacteria.
- Anti-inflammatory Effects : The anti-inflammatory potential has been observed in several in vitro studies.
- Anti-diabetic Effects : Some derivatives have shown promise in improving insulin sensitivity and reducing blood glucose levels.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the body:
- For tyrosinase inhibition, the compounds likely bind to the active site of the enzyme, preventing substrate access and subsequent melanin production.
- Anticancer properties may be attributed to the ability to induce oxidative stress in cancer cells or interfere with cell cycle regulation.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance potency and selectivity.
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Quantity/Concentration | Conditions | Yield Range |
|---|---|---|---|
| Phthalide derivative | 1.0 equiv | Reflux in ethanol | 70–85% |
| Substituted benzaldehyde | 1.1 equiv | Base (NaOMe, 0.1 M) |
This method ensures regioselective formation of the benzylidene moiety .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy :
- Mass Spectrometry (MS) :
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Features | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 2.2–2.5 (tetramethyl groups) | Methyl substitution |
| IR | 1720 cm⁻¹ (C=O) | Dione structure |
| HRMS | m/z 322.15 [M+H]⁺ (calc. 322.1205) | Molecular formula |
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies (e.g., unexpected splitting in NMR or missing IR peaks) require:
Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry (e.g., confirming benzylidene orientation) .
Computational Modeling :
- DFT Calculations : Predict NMR chemical shifts or IR spectra for comparison with experimental data .
- Docking Simulations : Test hypothesized binding conformations if biological activity is studied .
Alternative Synthesis Pathways : Reproducing the compound via different routes (e.g., using microwave-assisted synthesis) to rule out byproduct interference .
Advanced: What strategies are employed to study the biological mechanisms of this compound?
Answer:
Mechanistic studies focus on:
- Enzyme Inhibition Assays :
- Cellular Uptake Studies :
- Receptor Binding :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for target receptors .
Q. Table 3: Example Assay Parameters
| Assay Type | Target | Key Parameters | Outcome Example |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ = 1.2 µM | Competitive inhibition |
| SPR Binding | PARP-1 | KD = 85 nM | High affinity |
Advanced: How to design derivatives to enhance specific chemical properties?
Answer:
Derivative design leverages structure-activity relationship (SAR) principles:
Electron-Withdrawing Substituents :
- Introduce halogens (e.g., -Br, -F) to the benzylidene ring to enhance electrophilicity and bioactivity .
Steric Modifications :
Solubility Optimization :
- Add polar groups (e.g., -OH, -OMe) to improve aqueous solubility without compromising activity .
Q. Table 4: Derivative Design Case Study
| Derivative | Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | None | 5.0 µM | 0.12 |
| 4-Fluoro Analog | -F at position 4 | 0.8 µM | 0.15 |
| 3,4-DiOMe Analog | -OMe at positions 3,4 | 2.1 µM | 0.45 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Conflicting results (e.g., varying IC₅₀ values across studies) require:
Standardized Assay Conditions :
Orthogonal Validation :
Batch Purity Analysis :
- Use HPLC (>95% purity) to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
